![molecular formula C15H26NO3P B14212286 Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate CAS No. 625394-78-7](/img/structure/B14212286.png)
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.
Vorbereitungsmethoden
The synthesis of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be achieved through several methods. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. In this case, 4-(diethylamino)benzaldehyde, diethyl phosphite, and an appropriate amine are reacted under mild conditions to yield the desired phosphonate . The reaction is typically carried out at room temperature and can be catalyzed by various catalysts, including nano copper oxide, to improve the yield and reaction rate .
Analyse Chemischer Reaktionen
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Wirkmechanismus
The mechanism of action of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate involves its interaction with molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can form complexes with metal ions, which may contribute to its antimicrobial and corrosion-inhibiting properties .
Vergleich Mit ähnlichen Verbindungen
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: This compound has similar applications in organic synthesis and as a corrosion inhibitor but differs in its molecular structure and specific properties.
Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonate: This compound has shown antioxidant and antimicrobial activities, similar to this compound, but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
625394-78-7 |
|---|---|
Molekularformel |
C15H26NO3P |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
4-(diethoxyphosphorylmethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C15H26NO3P/c1-5-16(6-2)15-11-9-14(10-12-15)13-20(17,18-7-3)19-8-4/h9-12H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
FNVDSIVSFRVDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)


![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

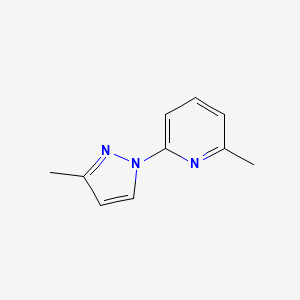
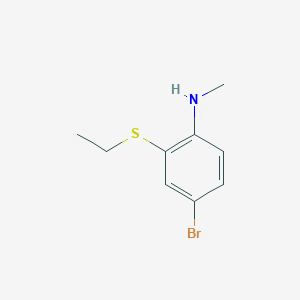
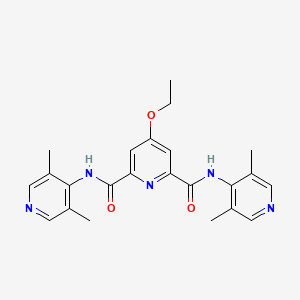
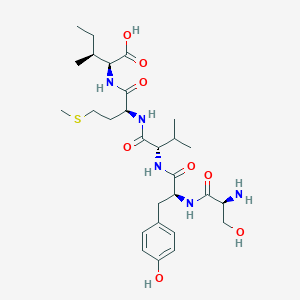
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
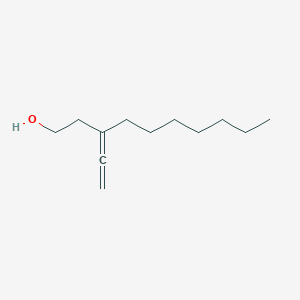
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
